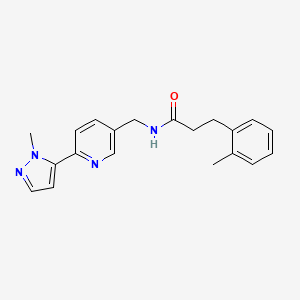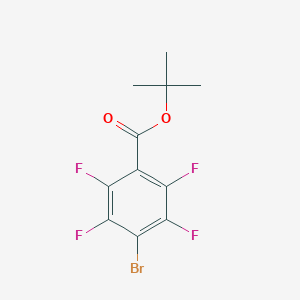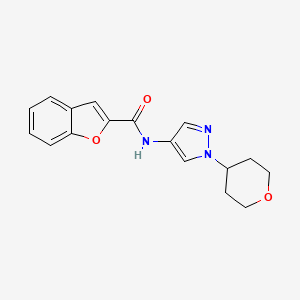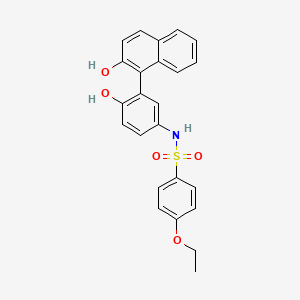
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide” is a complex organic compound. It contains a cyano group (-CN), a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and an amide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular formula of this compound is C12H18N4O2 . It has a molar mass of 250.297 Da . The exact structure would depend on the specific locations of the functional groups within the molecule .Chemical Reactions Analysis
The compound contains several functional groups that are reactive. The cyano group can undergo addition and substitution reactions, the ether groups (methoxy and propoxy) might participate in condensation and cleavage reactions, and the amide group can be involved in hydrolysis and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and the functional groups it contains. For example, the presence of polar groups like cyano, methoxy, propoxy, and amide would likely make it soluble in polar solvents .Mechanism of Action
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide binds to the ATP-binding site of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (Rb) and subsequent progression through the cell cycle. This leads to cell cycle arrest and inhibition of tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory properties. Specifically, this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide is its specificity for CDK4/6, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of cancer, indicating its potential as a therapeutic agent. However, one limitation of this compound is its relatively low potency compared to other CDK4/6 inhibitors.
Future Directions
Future research on (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide could focus on improving its potency and selectivity for CDK4/6. Additionally, studies could investigate the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or immunotherapy. Further research could also explore the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases.
Synthesis Methods
The synthesis of (E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide involves several steps, starting with the reaction of 4-methoxy-3-propoxybenzaldehyde with ethyl cyanoacetate to form a substituted cinnamic acid derivative. This intermediate is then reacted with isobutylamine and acetic anhydride to form the final product, this compound.
Scientific Research Applications
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits CDK4/6 activity and induces cell cycle arrest in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in mouse models of breast and lung cancer.
Safety and Hazards
properties
IUPAC Name |
(E)-2-cyano-3-(4-methoxy-3-propoxyphenyl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-5-8-22-16-10-13(6-7-15(16)21-4)9-14(11-18)17(20)19-12(2)3/h6-7,9-10,12H,5,8H2,1-4H3,(H,19,20)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEZEUMJXYSMSX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]prop-2-enamide](/img/structure/B2901158.png)
![3-cyclopentyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2901159.png)
![2-(3,4-dimethoxyphenyl)-7-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2901160.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2901166.png)

![7-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901169.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-(phenylthio)butanamide hydrochloride](/img/structure/B2901170.png)
![16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl 2-chlorobenzoate](/img/structure/B2901172.png)



![Ethyl 2-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2901178.png)